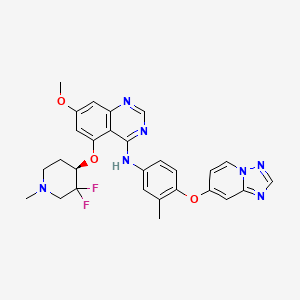

(R)-DZD1516

Description

BenchChem offers high-quality (R)-DZD1516 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-DZD1516 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H27F2N7O3 |

|---|---|

Molecular Weight |

547.6 g/mol |

IUPAC Name |

5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine |

InChI |

InChI=1S/C28H27F2N7O3/c1-17-10-18(4-5-22(17)39-19-6-9-37-25(13-19)32-16-34-37)35-27-26-21(31-15-33-27)11-20(38-3)12-23(26)40-24-7-8-36(2)14-28(24,29)30/h4-6,9-13,15-16,24H,7-8,14H2,1-3H3,(H,31,33,35)/t24-/m1/s1 |

InChI Key |

IDQNCHCNBVCUHC-XMMPIXPASA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)O[C@@H]4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5 |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)OC4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5 |

Origin of Product |

United States |

Foundational & Exploratory

(R)-DZD1516: A Deep Dive into its Mechanism of Action in HER2+ Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (R)-DZD1516, a potent and selective HER2 tyrosine kinase inhibitor (TKI), in HER2-positive (HER2+) cells. (R)-DZD1516 is an orally bioavailable, reversible TKI engineered for high selectivity and significant blood-brain barrier (BBB) penetration, addressing a critical unmet need in the treatment of HER2+ metastatic breast cancer, particularly in patients with central nervous system (CNS) metastases.[1][2][3][4] This document details the molecular interactions, downstream signaling effects, and preclinical efficacy of (R)-DZD1516, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

(R)-DZD1516 exerts its anti-neoplastic activity by selectively binding to and inhibiting the kinase activity of the human epidermal growth factor receptor 2 (HER2).[1] In HER2+ cancer cells, the HER2 receptor is overexpressed, leading to constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and invasion.[5] (R)-DZD1516 competitively binds to the ATP-binding site within the intracellular kinase domain of HER2, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades.[6] This targeted inhibition leads to the suppression of tumor growth and induction of apoptosis in HER2-dependent cancer cells.

A key characteristic of (R)-DZD1516 is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR). This selectivity, reported to be over 300-fold, minimizes off-target effects commonly associated with less selective TKIs, such as diarrhea and skin rash.[2][7]

Quantitative Analysis of In Vitro and In Vivo Efficacy

The potency and efficacy of (R)-DZD1516 have been demonstrated through a series of preclinical studies, the key quantitative findings of which are summarized below.

In Vitro Potency and Selectivity

| Assay Type | Cell Line/Target | Parameter | Value | Reference |

| Enzymatic Assay | HER2 | IC50 | 0.56 nM | [8] |

| Cellular Phosphorylation Assay | BT474C1 (HER2+) | pHER2 IC50 | 4.4 nM | [7][8] |

| Cellular Phosphorylation Assay | A431 (EGFR+) | pEGFR IC50 | 1455 nM | [7][8] |

| Cell Proliferation Assay | HER2-overexpressing cells | GI50 | 20 nM | [7][8] |

| Cell Proliferation Assay | A431 cells | GI50 | 8867 nM | [7] |

In Vivo Anti-Tumor Activity in Xenograft Models

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| Brain Metastasis (BM) | (R)-DZD1516 | 100 mg/kg | 48% | [8] |

| Brain Metastasis (BM) | (R)-DZD1516 | 150 mg/kg | 79% | [8] |

| Leptomeningeal Metastasis (LM) | (R)-DZD1516 | 100 mg/kg | 57% | [8] |

| Leptomeningeal Metastasis (LM) | (R)-DZD1516 | 150 mg/kg | 81% | [8] |

Pharmacodynamic Activity in Xenograft Model

| Xenograft Model | Treatment | Dosage | Time Point | pHER2 Inhibition | Reference |

| BT474C1-Luci Mono1 SC | (R)-DZD1516 | 50 mg/kg | 0.25 h | >94% | [8] |

| BT474C1-Luci Mono1 SC | (R)-DZD1516 | 150 mg/kg | 24 h | 89% | [8] |

Signaling Pathway Inhibition

(R)-DZD1516-mediated inhibition of HER2 phosphorylation leads to the downregulation of two primary downstream signaling pathways critical for tumor cell survival and proliferation: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.[5][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HER2 Kinase Inhibition Assay (Luminescent)

This assay quantifies the ability of (R)-DZD1516 to inhibit HER2 kinase activity by measuring ATP consumption.

Materials:

-

Recombinant human HER2 enzyme

-

Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

ATP solution

-

(R)-DZD1516 (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well microplates

-

Luminometer

Procedure:

-

Prepare serial dilutions of (R)-DZD1516 in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add 1 µl of the inhibitor solution or DMSO (vehicle control).

-

Add 2 µl of diluted HER2 enzyme to each well.

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each (R)-DZD1516 concentration relative to the DMSO control and determine the IC50 value using non-linear regression.[10][11]

References

- 1. onclive.com [onclive.com]

- 2. Dizal Pharma [dizalpharma.com]

- 3. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. benchchem.com [benchchem.com]

(R)-DZD1516: A Deep Dive into its HER2 versus EGFR Selectivity Profile

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of (R)-DZD1516, a potent and selective human epidermal growth factor receptor 2 (HER2) inhibitor, against the epidermal growth factor receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of this compound.

(R)-DZD1516 has demonstrated significant promise as a highly selective HER2 inhibitor, a critical characteristic for minimizing off-target effects, particularly those associated with EGFR inhibition, such as skin rash and diarrhea.[1][2] Clinical data has shown that at doses up to 250 mg twice daily, no wild-type EGFR-related adverse events have been reported, underscoring its high selectivity.[1][3][4]

Quantitative Selectivity Profile

The selectivity of (R)-DZD1516 for HER2 over EGFR has been quantified through both enzymatic and cellular assays. The compound exhibits over 300-fold selectivity for HER2 against wild-type EGFR.[1][2] The following tables summarize the key quantitative data from preclinical studies.

Table 1: Enzymatic and Cellular Inhibition

| Target | Assay Type | Metric | Value (nM) | Cell Line | Reference |

| HER2 | Enzymatic | IC50 | 0.56 | N/A | [5] |

| pHER2 | Cellular | IC50 | 4.4 | BT474C1 | [5][6] |

| pEGFR | Cellular | IC50 | 1455 | A431 | [5][6] |

Table 2: Anti-proliferative Activity

| Cell Line | Target Expression | Metric | Value (nM) | Reference |

| HER2-positive cells | HER2 | GI50 | 20 | [5] |

| A431 | Wild-type EGFR | GI50 | 8867 | [5][6] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the supplementary information from Zhang, J. et al. Breast Cancer Res 23, 81 (2023).

In Vitro Enzymatic Assay

The inhibitory activity of DZD1516 against the HER2 kinase was determined using a standard enzymatic assay format. The reaction mixture contained recombinant HER2 enzyme, a peptide substrate, and ATP. The assay was initiated by the addition of the test compound at various concentrations. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through a luminescence-based method. The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Panel Assay

To assess the broader selectivity profile, DZD1516 was tested against a panel of recombinant human kinases. The inhibitory activity was measured at a fixed concentration of the compound. For kinases showing significant inhibition (typically >50%), a full dose-response curve was generated to determine the IC50 value, similar to the in vitro enzymatic assay for HER2.

Cell Proliferation Assay

The anti-proliferative effects of DZD1516 were evaluated using the CellTiter-Glo® Luminescent Cell Viability Assay. HER2-expressing BT474C1 cells and EGFR-expressing A431 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of DZD1516 for a specified period (e.g., 72 hours). Cell viability was determined by measuring the ATP content, which correlates with the number of viable cells. The GI50 value, the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curves.

Visualizing the Mechanism and Workflow

To further elucidate the context of (R)-DZD1516's activity, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

Caption: HER2/EGFR Signaling Pathway and DZD1516 Inhibition.

Caption: Workflow for Determining DZD1516 Selectivity.

Conclusion

The data presented in this technical guide robustly supports the classification of (R)-DZD1516 as a highly selective HER2 inhibitor with demonstrably weak activity against wild-type EGFR. This selectivity is a key attribute that likely contributes to its favorable safety profile observed in clinical trials, particularly the absence of common EGFR-related toxicities. The detailed experimental protocols and visual representations of the underlying biological pathways provide a comprehensive resource for the scientific community engaged in the development of next-generation targeted cancer therapies.

References

- 1. onclive.com [onclive.com]

- 2. Dizal Pharma [dizalpharma.com]

- 3. ascopubs.org [ascopubs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]

- 6. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

(S)-DZD1516: A Technical Whitepaper on a Brain-Penetrant HER2 Inhibitor

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. It is a collation of publicly available preclinical and clinical data. (S)-DZD1516 is an investigational compound, and this paper does not constitute medical advice. It is important to note that the requested topic was (R)-DZD1516; however, the publicly available scientific literature identifies the active and studied compound, DZD1516, as the (S)-enantiomer. Information regarding the specific properties and activities of the (R)-enantiomer is not available in the reviewed literature.

Executive Summary

(S)-DZD1516 is an orally bioavailable, potent, and highly selective reversible inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2] Developed to address the significant clinical challenge of central nervous system (CNS) metastases in patients with HER2-positive cancers, (S)-DZD1516 is characterized by its designed ability to fully penetrate the blood-brain barrier (BBB).[1][3] Preclinical studies have demonstrated its robust anti-tumor activity in both systemic and intracranial tumor models.[1][4] A first-in-human Phase 1 clinical trial (NCT04509596) has established its safety profile, pharmacokinetics, and a recommended Phase 2 dose.[1][5] This whitepaper provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical data, and early clinical findings for (S)-DZD1516.

Chemical Structure and Physicochemical Properties

The chemical architecture of (S)-DZD1516 is based on the 4-([1][3][5]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl scaffold, a structural motif also found in the approved HER2 inhibitor tucatinib (B611992).[1] The design of (S)-DZD1516 involved strategic modifications to optimize for high BBB penetration, including features that circumvent efflux by transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[1]

Note on Stereochemistry: The designation DZD1516 refers to the (S)-enantiomer of the compound, which was selected for development based on its superior HER2 potency.[1]

While a definitive IUPAC name and CAS number are not consistently available across public domains, the core structure has been described in detail.

Table 1: Physicochemical and Pharmacokinetic Properties of (S)-DZD1516

| Property | Value | Source |

| Mechanism of Action | Reversible HER2 Tyrosine Kinase Inhibitor | [6] |

| Blood-Brain Barrier Penetration | Full | [3] |

| Efflux Transporter Substrate | No (for P-gp and BCRP) | [1][6] |

| Passive Permeability (Caco-2) | 90 x 10⁻⁶ cm/s | [1] |

| hERG IC₅₀ | 3.29 µM | [1][7] |

| Human Half-Life (predicted) | ~8 hours | [1] |

| Clinical Half-Life (single dose) | 13.4 - 22.5 hours | [8][9] |

| Active Metabolite | DZ2678 (N-demethylated) | [1][7] |

Mechanism of Action and Signaling Pathway

(S)-DZD1516 exerts its anti-tumor effect by selectively binding to the ATP-binding pocket of the HER2 receptor tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] These pathways, including the PI3K/AKT/mTOR and MAPK pathways, are critical for cell proliferation, survival, and differentiation. By blocking these signals in HER2-overexpressing cancer cells, (S)-DZD1516 induces cell death.[2] Its high selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR) is a key feature, promising a reduction in EGFR-related toxicities such as skin rash and diarrhea.[1][3]

Preclinical Data

In Vitro Efficacy and Selectivity

(S)-DZD1516 has demonstrated potent inhibition of the HER2 kinase in enzymatic assays and in HER2-overexpressing cancer cell lines.

Table 2: In Vitro Activity of (S)-DZD1516

| Assay | Cell Line / Target | Metric | Value | Source |

| Enzymatic Inhibition | HER2 | IC₅₀ | 0.56 nM | [1] |

| Cellular pHER2 Inhibition | BT474C1 | IC₅₀ | 4.4 nM | [1] |

| Cellular pEGFR Inhibition | A431 | IC₅₀ | 1455 nM | [1][4] |

| Cell Proliferation | BT474C1 (HER2+) | GI₅₀ | 20 nM | [1] |

| Cell Proliferation | A431 (EGFR+) | GI₅₀ | 8867 nM | [1] |

The data highlights a selectivity of over 300-fold for HER2 compared to wild-type EGFR.[3]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of (S)-DZD1516 was evaluated in various mouse xenograft models using HER2-positive cancer cells.

Table 3: In Vivo Efficacy of (S)-DZD1516 in Xenograft Models

| Model Type | Dose (mg/kg) | Outcome Metric | Result | Source |

| Brain Metastasis (BM) | 100 | Tumor Growth Inhibition (TGI) | 48% | [1][4] |

| Brain Metastasis (BM) | 150 | Tumor Growth Inhibition (TGI) | 79% | [1][4] |

| Leptomeningeal Metastasis (LM) | 100 | Tumor Growth Inhibition (TGI) | 57% | [1][4] |

| Leptomeningeal Metastasis (LM) | 150 | Tumor Growth Inhibition (TGI) | 81% | [1][4] |

| Subcutaneous (SC) | 100 or 150 | Tumor Remission | Dose-dependent | [1] |

In these models, (S)-DZD1516 demonstrated significant, dose-dependent anti-tumor activity.[1] Notably, at a dose of 150 mg/kg, its efficacy in the brain metastasis model was superior to that of tucatinib at its maximum tolerated dose in mice.[1]

Pharmacokinetics and Brain Penetration

A key feature of (S)-DZD1516 is its ability to cross the BBB. This is quantified by the unbound brain-to-plasma concentration ratio (Kp,uu).

Table 4: Brain Penetration of (S)-DZD1516 and its Active Metabolite

| Species | Compound | Kp,uu,CSF | Source |

| Rat | (S)-DZD1516 | 0.57 - 0.87 | [1] |

| Human | (S)-DZD1516 | 2.1 | [1][3] |

| Human | DZ2678 | 0.76 | [1][5] |

A Kp,uu,CSF value close to or greater than 1 indicates efficient penetration into the central nervous system. The value of 2.1 in humans suggests that the unbound concentration of (S)-DZD1516 in the CNS is more than double that in the plasma.[1][3]

Clinical Data (Phase 1)

The first-in-human, multi-center, open-label Phase 1 trial (WEN-JI1; NCT04509596) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of (S)-DZD1516 monotherapy in heavily pre-treated patients with HER2-positive metastatic breast cancer.[1][5]

Table 5: Summary of Phase 1 Clinical Trial (NCT04509596) Findings

| Parameter | Finding | Source |

| Patient Population | 23 patients with HER2+ metastatic breast cancer | [1][5] |

| Dose Escalation | 25 mg to 300 mg, twice daily (BID) | [1][5] |

| Maximum Tolerated Dose (MTD) | 250 mg BID | [1][10] |

| Recommended Phase 2 Dose (RP2D) | 250 mg BID | [1][5] |

| Most Common Adverse Events | Headache, vomiting, decreased hemoglobin | [1][5] |

| Dose-Limiting Toxicities | Reported at 300 mg BID | [1][5] |

| Best Antitumor Response | Stable disease | [5] |

The trial demonstrated that (S)-DZD1516 was generally well-tolerated at doses up to 250 mg twice daily.[10] Importantly, no wild-type EGFR-related adverse events, such as diarrhea or skin rash, were reported at or below the MTD.[1][6]

Experimental Protocols

HER2 Enzymatic Assay

The inhibitory activity of (S)-DZD1516 against the HER2 kinase was determined using a biochemical assay. The general procedure involves:

-

Incubation of recombinant human HER2 protein with a specific substrate (e.g., a synthetic peptide) and ATP in a buffered solution.

-

Addition of varying concentrations of (S)-DZD1516 to the reaction mixture.

-

Measurement of the phosphorylation of the substrate, typically through a luminescence-based or fluorescence-based detection method.

-

Calculation of the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Cellular Phospho-HER2 (pHER2) Assay

The ability of (S)-DZD1516 to inhibit HER2 signaling in a cellular context was assessed in HER2-overexpressing cell lines like BT474C1. The protocol generally follows these steps:

-

Seeding of BT474C1 cells in microplates and allowing them to adhere.

-

Treatment of the cells with a range of concentrations of (S)-DZD1516 for a defined period.

-

Lysis of the cells to release cellular proteins.

-

Quantification of the levels of phosphorylated HER2 (pHER2) and total HER2 using an immunoassay method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Normalization of pHER2 levels to total HER2 and determination of the IC₅₀ value for the inhibition of HER2 phosphorylation.

In Vivo Xenograft Models

The anti-tumor efficacy of (S)-DZD1516 in vivo was evaluated in immunodeficient mice bearing human tumor xenografts.

-

Subcutaneous (SC) Model: HER2-positive tumor cells (e.g., BT474C1) are injected subcutaneously into the flank of the mice. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. (S)-DZD1516 is administered orally at various doses, and tumor volume is measured regularly to assess tumor growth inhibition.

-

Brain Metastasis (BM) Model: Tumor cells are implanted directly into the brain of the mice via intracerebral injection. Treatment with (S)-DZD1516 is initiated, and tumor burden is often monitored using bioluminescence imaging if the tumor cells are engineered to express luciferase. The primary endpoint is typically tumor growth inhibition or survival.

Conclusion

(S)-DZD1516 is a promising, next-generation HER2 tyrosine kinase inhibitor specifically engineered for high blood-brain barrier penetration.[1] Its potent and selective inhibition of HER2, coupled with demonstrated efficacy in preclinical models of brain metastases, addresses a critical unmet need in the treatment of HER2-positive cancers.[1][4] Early clinical data have established a favorable safety profile and confirmed its excellent CNS penetration in humans.[1][5] Further clinical evaluation is warranted to fully define the therapeutic potential of (S)-DZD1516 in patients with HER2-positive primary and metastatic brain tumors.[1][5]

References

- 1. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Dizal Pharma [dizalpharma.com]

- 4. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]

- 5. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. onclive.com [onclive.com]

(R)-DZD1516: A Technical Overview of Blood-Brain Barrier Penetration Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DZD1516 is an orally bioavailable, reversible, and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1] Developed to address the significant clinical challenge of central nervous system (CNS) metastases in patients with HER2-positive metastatic breast cancer, a key design feature of DZD1516 is its ability to effectively penetrate the blood-brain barrier (BBB).[1][2][3][4][5][6][7][8][9][10] This technical guide provides an in-depth summary of the preclinical and clinical studies that have characterized the BBB penetration of DZD1516, presenting key data, experimental methodologies, and the underlying mechanistic pathways.

Mechanism of Action and Signaling Pathway

DZD1516 selectively binds to and inhibits the kinase activity of HER2, a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers.[1] HER2 activation, often through heterodimerization with other ErbB family members like HER3, triggers downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/MAPK pathways.[2][3][4] These pathways are critical for cell proliferation, survival, and differentiation.[3] By inhibiting HER2, DZD1516 effectively blocks these pro-tumorigenic signals.[10] The high selectivity of DZD1516 for HER2 over wild-type epidermal growth factor receptor (EGFR) minimizes off-target effects commonly associated with less selective tyrosine kinase inhibitors.[9]

Data Presentation: Blood-Brain Barrier Penetration

The extent of BBB penetration is quantified by the unbound brain-to-plasma partition coefficient (Kp,uu,brain) and the unbound cerebrospinal fluid-to-plasma partition coefficient (Kp,uu,CSF). A Kp,uu value approaching or exceeding 1.0 indicates efficient penetration into the CNS.

Table 1: Preclinical Blood-Brain Barrier Penetration of (R)-DZD1516 and its Active Metabolite (DZ2678)

| Species | Compound | Kp,uu,brain | Kp,uu,CSF | Reference(s) |

| Rat | (R)-DZD1516 | 0.57 - 0.87 | 0.57 - 0.76 | [4] |

| Rat | DZ2678 | 0.12 - 0.23 | - | [4] |

| Monkey | (R)-DZD1516 | - | 4.1 | [4] |

| Monkey | DZ2678 | - | 0.865 | [4] |

Table 2: Clinical Blood-Brain Barrier Penetration of (R)-DZD1516 and its Active Metabolite (DZ2678) in Patients with HER2+ Metastatic Breast Cancer

| Compound | Mean Kp,uu,CSF | Conclusion | Reference(s) |

| (R)-DZD1516 | 2.1 - 2.13 | Full penetration into human CNS | [2][4][5][9] |

| DZ2678 | 0.66 - 0.76 | Good penetration into human CNS | [2][4][5] |

Experimental Protocols

A multi-tiered approach was employed to characterize the BBB penetration of (R)-DZD1516, encompassing in vitro assays, preclinical in vivo models, and a dedicated Phase 1 clinical trial.

In Vitro Permeability and Efflux Transporter Assays

-

Objective: To determine if (R)-DZD1516 and its active metabolite, DZ2678, are substrates of key BBB efflux transporters, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

-

Methodology: Standard in vitro permeability assays were conducted. While specific cell lines used for DZD1516 testing are not detailed in the available literature, these assays typically involve culturing polarized monolayers of cells overexpressing the transporter of interest (e.g., MDCK-MDR1 for P-gp or Caco-2 cells which express both) on permeable supports. The test compound is added to either the apical or basolateral side, and its transport to the opposite chamber is measured over time, usually by LC-MS/MS. The ratio of basolateral-to-apical versus apical-to-basolateral permeability (efflux ratio) is calculated. An efflux ratio of less than 2 typically indicates that the compound is not a significant substrate for that transporter.

-

Results: Both (R)-DZD1516 and DZ2678 demonstrated good permeability and were found not to be substrates of P-gp or BCRP.[2] This is a critical characteristic for a CNS-penetrant drug, as it prevents active removal from the brain.

Preclinical In Vivo Pharmacokinetics and BBB Penetration

-

Objective: To quantify the extent of BBB penetration in animal models.

-

Methodology:

-

Animal Models: Studies were conducted in rats and monkeys.[4]

-

Sample Collection: Following administration of DZD1516, serial samples of blood (for plasma) and cerebrospinal fluid (CSF) were collected. In rat studies, brain tissue was also collected.

-

Analysis: Drug concentrations in plasma, brain homogenate, and CSF were determined. The unbound fraction of the drug in plasma and brain tissue was measured using techniques like equilibrium dialysis.

-

Calculation of Kp,uu:

-

Kp,uu,brain = (AUCbrain,unbound) / (AUCplasma,unbound)

-

Kp,uu,CSF = (AUCCSF) / (AUCplasma,unbound)

-

-

-

Results: The studies demonstrated significant CNS penetration in both species, with particularly high penetration observed in the monkey model (see Table 1 for data).[4]

Preclinical In Vivo Efficacy Models

-

Objective: To assess the antitumor activity of DZD1516 in models of both intracranial and extracranial HER2-positive breast cancer.

-

Methodology:

-

Cell Line: The HER2-overexpressing BT474C1 human breast cancer cell line was used.[4]

-

Models:

-

Subcutaneous Xenograft Model: BT474C1 cells were implanted subcutaneously in immunocompromised mice.

-

Brain Metastasis (BM) Model: Established by intracerebral implantation of BT474C1 tumor cells into the brains of mice.[7]

-

Leptomeningeal Metastasis (LM) Model: Established similarly to the BM model to mimic tumor spread to the meninges.[7]

-

-

Treatment: Mice were treated with DZD1516, and tumor growth was monitored over time.

-

-

Results: DZD1516 demonstrated potent, dose-dependent antitumor activity in all three models, including significant tumor growth inhibition in the brain and leptomeningeal metastasis models, confirming that the drug reaches intracranial tumors at therapeutically relevant concentrations.[4][7]

Clinical Evaluation of BBB Penetration (Phase 1 Study NCT04509596)

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and BBB penetration of DZD1516 in patients with HER2-positive metastatic breast cancer, including those with CNS metastases.[2][4][5]

-

Methodology:

-

Study Design: This was a first-in-human, open-label, dose-escalation study.[2] Patients received oral doses of DZD1516 ranging from 25 mg to 300 mg twice daily.[4]

-

Patient Population: Eligible patients had HER2-positive metastatic breast cancer and had relapsed after prior treatments. A significant portion of the enrolled patients (65.2%) had baseline CNS metastases.[4][9]

-

Pharmacokinetic Sampling: Serial blood samples were collected to determine plasma concentrations of DZD1516 and DZ2678. In a subset of patients with CNS metastases, cerebrospinal fluid (CSF) samples were collected via lumbar puncture.[3]

-

Analysis: Drug concentrations in plasma and CSF were measured, and the Kp,uu,CSF was calculated to determine the extent of CNS penetration in humans.

-

-

Results: The pharmacokinetic data from the trial confirmed the preclinical findings, demonstrating "full penetration" of DZD1516 into the human CNS with a mean Kp,uu,CSF of approximately 2.1.[3][4][5][9] The active metabolite DZ2678 also showed good CNS penetration.[4][5]

Conclusion

The comprehensive preclinical and clinical data package for (R)-DZD1516 provides compelling evidence of its ability to effectively penetrate the blood-brain barrier. The molecule was rationally designed to avoid efflux by P-gp and BCRP, a key factor in its successful CNS distribution. In vivo studies in multiple species, including humans, have consistently demonstrated high unbound drug concentrations in the CNS. This robust BBB penetration, combined with potent and selective HER2 inhibition, establishes (R)-DZD1516 as a promising therapeutic agent for patients with HER2-positive breast cancer, particularly those with the significant unmet need of central nervous system metastases.[4][5] Further clinical evaluation of its efficacy is ongoing.[2]

References

- 1. onclive.com [onclive.com]

- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor. [clin.larvol.com]

- 6. researchgate.net [researchgate.net]

- 7. DZD-1516 shows improved brain penetrance and efficacy in CNS metastases | BioWorld [bioworld.com]

- 8. onclive.com [onclive.com]

- 9. Preclinical and clinical activity of DZD1516, a full blood-brain barrier-penetrant, highly selective HER2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

(R)-DZD1516: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of (R)-DZD1516, a potent and selective HER2 tyrosine kinase inhibitor (TKI) with significant blood-brain barrier (BBB) penetration. The data herein is collated from publicly available research to facilitate further investigation and development in the field of oncology, particularly for HER2-positive malignancies with central nervous system (CNS) metastases.

Core Pharmacological Profile

(R)-DZD1516, also known as DZD1516, is an orally bioavailable, reversible inhibitor of the human epidermal growth factor receptor 2 (HER2; ErbB2).[1] Its primary mechanism of action involves the selective binding to and inhibition of HER2's kinase activity, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[1] A key feature of DZD1516 is its designed ability to cross the blood-brain barrier, addressing a critical unmet need in the treatment of HER2-positive brain metastases.[2][3]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key preclinical pharmacokinetic and pharmacodynamic parameters of (R)-DZD1516 and its active metabolite, DZ2678.

Table 1: In Vitro Potency and Selectivity

| Parameter | Target/Cell Line | (R)-DZD1516 | DZ2678 (Metabolite) | Reference |

| IC50 (Enzymatic Assay) | HER2 | 0.56 nM | 0.95 nM | [4] |

| IC50 (pHER2 Inhibition) | BT474C1 cells | 4.4 nM | - | [4] |

| IC50 (pEGFR Inhibition) | A431 cells | 1455 nM | - | [4] |

| Selectivity (pEGFR/pHER2) | - | >300-fold | - | [4] |

| GI50 (Cell Proliferation) | HER2+ cells | ~20 nM | - | [5] |

| GI50 (Cell Proliferation) | A431 cells | 8867 nM | - | [4] |

Table 2: In Vivo Efficacy in Xenograft Models

| Model Type | Treatment | Dose | Tumor Growth Inhibition (TGI) | Reference |

| Brain Metastasis (BM) | (R)-DZD1516 | 100 mg/kg | 48% | [4] |

| Brain Metastasis (BM) | (R)-DZD1516 | 150 mg/kg | 79% | [4] |

| Leptomeningeal Metastasis (LM) | (R)-DZD1516 | 100 mg/kg | 57% | [4] |

| Leptomeningeal Metastasis (LM) | (R)-DZD1516 | 150 mg/kg | 81% | [4] |

| Subcutaneous (SC) | (R)-DZD1516 | 100 mg/kg | Tumor Remission | [4] |

| Subcutaneous (SC) | (R)-DZD1516 | 150 mg/kg | Tumor Remission | [4] |

Table 3: Preclinical Pharmacokinetic Parameters

| Species | Parameter | (R)-DZD1516 | DZ2678 (Metabolite) | Reference |

| Rat | Kp,uu,CSF | 0.76 | - | [5] |

| Monkey | Kp,uu,CSF | 1.4 | - | [5] |

| Human | Mean Kp,uu,CSF | 2.1 | 0.76 | [3][6] |

| Human | Half-life (single dose) | ~14.5 - 19.5 hours | - | [5] |

| Human | Accumulation (multiple doses) | ~1.68 to 2.46-fold | - | [5] |

Experimental Protocols

Detailed methodologies for the key preclinical assessments of (R)-DZD1516 are outlined below, based on the supplementary information provided in the primary research publications.[4][6]

In Vitro Assays

-

Enzymatic and Kinase Panel Assays: The inhibitory activity of DZD1516 against HER2 and a panel of other kinases was determined using radiometric or mobility shift assays. Recombinant kinase domains were incubated with the compound at varying concentrations, a suitable substrate (e.g., a peptide or protein), and ATP. The kinase activity was quantified by measuring the incorporation of phosphate (B84403) into the substrate. IC50 values were calculated from the dose-response curves.

-

Cellular Phosphorylation Assays: HER2-overexpressing cell lines (e.g., BT474C1) and EGFR-expressing cell lines (e.g., A431) were treated with a range of DZD1516 concentrations. Following treatment, cell lysates were prepared, and the levels of phosphorylated HER2 (pHER2) and phosphorylated EGFR (pEGFR) were determined by Western blotting or ELISA using phospho-specific antibodies.

-

Cell Proliferation Assays: Cancer cell lines were seeded in multi-well plates and treated with various concentrations of DZD1516. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. GI50 values, the concentration causing 50% growth inhibition, were then calculated.

-

Permeability and Efflux Transporter Assays: Caco-2 or MDCK cells transfected with human P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) were used to assess the permeability and potential for active efflux of DZD1516. The compound was added to either the apical or basolateral side of a confluent cell monolayer, and its transport to the opposite chamber was measured over time. The apparent permeability coefficient (Papp) and efflux ratio were calculated to determine if the compound is a substrate of these transporters.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used for the xenograft studies.

-

Subcutaneous (SC) Model: HER2-positive cancer cells (e.g., BT474C1) were injected subcutaneously into the flanks of the mice.

-

Brain Metastasis (BM) Model: Tumor cells were implanted intracerebrally to establish brain tumors.

-

Leptomeningeal Metastasis (LM) Model: Tumor cells were injected into the cisterna magna to induce leptomeningeal disease.

-

-

Dosing and Monitoring: (R)-DZD1516 was administered orally, typically twice daily. Tumor volume was measured regularly using calipers for subcutaneous tumors or monitored by bioluminescence imaging for intracranial models. Animal body weight and general health were also monitored.

-

Efficacy Assessment: The primary endpoint was tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. In some studies, tumor remission was also reported.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumor tissues were collected to assess the in vivo inhibition of pHER2 using immunohistochemistry (IHC).

Pharmacokinetic Studies

-

Sample Collection: Blood, brain tissue, and cerebrospinal fluid (CSF) were collected from animals at various time points after a single or multiple doses of (R)-DZD1516.

-

Bioanalysis: The concentrations of DZD1516 and its metabolite DZ2678 in the collected matrices were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Parameter Calculation: Standard non-compartmental pharmacokinetic analysis was performed to calculate parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), and the unbound brain-to-plasma partition ratio (Kp,uu,brain) and unbound CSF-to-plasma partition ratio (Kp,uu,CSF).

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of (R)-DZD1516 and the general workflows for the preclinical studies.

Caption: Mechanism of action of (R)-DZD1516 in inhibiting the HER2 signaling pathway.

Caption: General workflow for the preclinical evaluation of (R)-DZD1516.

References

- 1. escholarship.org [escholarship.org]

- 2. Dizal Pharma [dizalpharma.com]

- 3. Metastatic HER2-Positive Breast Cancer [resources.advancedpractitioner.com]

- 4. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Key regulator PNPLA8 drives phospholipid reprogramming induced proliferation and migration in triple-negative breast cancer | springermedizin.de [springermedizin.de]

- 6. researchgate.net [researchgate.net]

Discovery and Synthesis of (S)-DZD1516: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DZD1516 is a potent, orally bioavailable, and selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase, designed to penetrate the blood-brain barrier (BBB). This technical guide provides an in-depth overview of the discovery and, in particular, the detailed synthetic pathway for the active (S)-enantiomer of DZD1516. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the medicinal chemistry and manufacturing aspects of this promising therapeutic agent. All quantitative data is presented in structured tables, and detailed experimental protocols for key reactions are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying scientific principles.

Introduction

DZD1516 is a targeted therapy developed to address the challenges of treating HER2-positive cancers, including those with central nervous system (CNS) metastases. Its ability to cross the BBB makes it a significant advancement in the treatment of brain metastases, a common complication in patients with HER2-positive breast cancer. The molecule was designed for high selectivity for HER2 over the epidermal growth factor receptor (EGFR), aiming to minimize EGFR-related toxicities. This document will first briefly touch upon the discovery process, including the structure-activity relationship (SAR) studies that led to the identification of DZD1516, and then provide a detailed exposition of the asymmetric synthesis of its biologically active (S)-enantiomer.

Discovery of DZD1516: A Structure-Activity Relationship (SAR) Approach

The discovery of DZD1516 was guided by a fragment-based drug design strategy aimed at optimizing HER2 inhibition while ensuring high selectivity and CNS penetrance. The core of the molecule is a quinazoline (B50416) scaffold, a common feature in many kinase inhibitors.

A key aspect of the design was the strategic modification of the quinazoline core to enhance binding affinity to the ATP-binding pocket of the HER2 kinase. Structure-activity relationship (SAR) studies focused on substitutions at various positions of the quinazoline ring to improve potency and pharmacokinetic properties. The introduction of a chiral piperidine-based moiety was found to be crucial for achieving high potency and selectivity. The SAR exploration led to the identification of the (S)-enantiomer as the more active stereoisomer.

HER2 Signaling Pathway

The HER2 signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In HER2-positive cancers, the overexpression of the HER2 receptor leads to uncontrolled cell growth. DZD1516 acts by inhibiting the tyrosine kinase activity of HER2, thereby blocking downstream signaling cascades.

Synthesis of the (S)-Enantiomer of DZD1516

The synthesis of the (S)-enantiomer of DZD1516 is a multi-step process that involves the preparation of key intermediates followed by an asymmetric synthesis step to establish the desired stereochemistry. The following sections provide a detailed account of the synthetic route and experimental protocols.

Synthetic Scheme Overview

The overall synthetic strategy can be broken down into the synthesis of the quinazoline core and the chiral side chain, followed by their coupling and final modification.

Experimental Protocols

The following protocols are based on detailed procedures typically found in patent literature for the synthesis of related quinazoline derivatives.

Step 1: Synthesis of the Quinazoline Core Intermediate

The synthesis of the quinazoline core begins with commercially available starting materials and proceeds through a series of standard organic transformations.

-

Reaction: Cyclization to form the quinazoline ring.

-

Reagents and Conditions: A substituted anthranilonitrile is reacted with an appropriate activating agent (e.g., formamide (B127407) or a derivative) at elevated temperatures.

-

Protocol:

-

To a solution of 2-amino-benzonitrile (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add the appropriate coupling partner (1.1 eq).

-

Heat the reaction mixture to 120-150 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the quinazoline intermediate.

-

Step 2: Asymmetric Synthesis of the Chiral Piperidine Side Chain

The crucial stereocenter is introduced via an asymmetric reduction or resolution.

-

Reaction: Asymmetric reduction of a piperidone precursor.

-

Reagents and Conditions: A substituted N-protected-4-piperidone is reduced using a chiral reducing agent (e.g., a borane (B79455) complex with a chiral ligand like (R)- or (S)-CBS-oxazaborolidine) in an aprotic solvent at low temperature.

-

Protocol:

-

Dissolve the N-protected-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add a solution of the chiral reducing agent (1.2 eq) in THF.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired chiral alcohol.

-

Step 3: Coupling of the Quinazoline Core and Chiral Side Chain

A nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction is typically employed for this step.

-

Reaction: Williamson ether synthesis.

-

Reagents and Conditions: The chiral piperidinol is coupled with a halogenated or otherwise activated quinazoline intermediate in the presence of a base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent (e.g., DMF or DMSO).

-

Protocol:

-

To a suspension of sodium hydride (1.5 eq) in anhydrous DMF, add a solution of the chiral piperidinol (1.2 eq) in DMF at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the activated quinazoline intermediate (1.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C for 8-12 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 4: Final Modification

The final step typically involves deprotection and/or functional group manipulation to yield the final product.

-

Reaction: Deprotection of a protecting group.

-

Reagents and Conditions: Depending on the protecting group used (e.g., Boc, Cbz), appropriate deprotection conditions are applied (e.g., trifluoroacetic acid for Boc, hydrogenation for Cbz).

-

Protocol (for Boc deprotection):

-

Dissolve the protected intermediate in dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer, and concentrate.

-

Purify by chromatography or recrystallization to obtain pure (S)-DZD1516.

-

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and synthesis of (S)-DZD1516.

Table 1: In Vitro Biological Activity of DZD1516

| Target | IC50 (nM) | Assay Type |

| HER2 | 0.58 | Enzymatic |

| pHER2 (BT474 cells) | 5.1 | Cellular |

| EGFR | >1000 | Enzymatic |

Table 2: Pharmacokinetic Properties of DZD1516

| Parameter | Value | Species |

| Oral Bioavailability (%) | >50 | Rat |

| Brain-to-Plasma Ratio (Kp,uu) | ~1.0 | Rat |

Table 3: Representative Yields for Synthetic Steps

| Step | Reaction Type | Typical Yield (%) |

| 1 | Quinazoline formation | 75-85 |

| 2 | Asymmetric Reduction | 80-90 (with >99% ee) |

| 3 | Coupling Reaction | 60-75 |

| 4 | Deprotection | 85-95 |

Conclusion

This technical guide has provided a detailed overview of the discovery and synthesis of the (S)-enantiomer of DZD1516. The rational design, guided by SAR principles, has led to a potent and selective HER2 inhibitor with the desirable property of blood-brain barrier penetration. The outlined synthetic route highlights a practical and efficient method for the preparation of this promising therapeutic agent, with a key asymmetric step to ensure the production of the active enantiomer. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of oncology drug development. Further research and clinical investigations will continue to delineate the full therapeutic potential of DZD1516.

In Vitro Potency of (R)-DZD1516 Against HER2 Kinase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency of (R)-DZD1516, a selective inhibitor of the HER2 kinase. The document outlines the quantitative measures of its inhibitory activity, details the experimental methodologies for key assays, and presents visual representations of the relevant biological pathways and experimental workflows.

Quantitative Potency and Selectivity

(R)-DZD1516, also known as DZD1516, demonstrates potent and selective inhibition of HER2 kinase in both enzymatic and cellular assays. Its inhibitory activity has been quantified to understand its efficacy at a molecular and cellular level. A summary of these findings is presented below.

| Assay Type | Target | Cell Line | Potency (IC50) | Reference(s) |

| Enzymatic Assay | HER2 Kinase | N/A | 0.56 nM | [1] |

| Cellular Assay | Phospho-HER2 (pHER2) | BT474C1 | 4.4 nM | [1][2] |

| Cellular Assay | Phospho-EGFR (pEGFR) | A431 | 1455 nM | [1] |

| Cell Proliferation Assay | HER2+ Tumor Cells | BT474 | ~20 nM (GI50) | [2] |

DZD1516 exhibits high selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR), with a selectivity ratio of over 300-fold in cellular assays.[1] This selectivity is a critical attribute, as it may minimize off-target effects associated with EGFR inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays used to determine the potency of (R)-DZD1516.

HER2 Enzymatic Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring direct kinase inhibition using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

-

Recombinant human HER2 enzyme

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

(R)-DZD1516 (or other test compounds)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of (R)-DZD1516 in DMSO. Further dilute the compounds in the Kinase Buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of diluted (R)-DZD1516 or vehicle (DMSO) control.

-

2 µL of HER2 enzyme solution (concentration optimized for the assay).

-

2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for HER2 to ensure sensitive detection of ATP-competitive inhibitors.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the amount of remaining ATP, and therefore directly proportional to kinase activity. Calculate the percent inhibition for each concentration of (R)-DZD1516 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-HER2 (pHER2) Inhibition Assay (Western Blot)

This protocol details the assessment of (R)-DZD1516's ability to inhibit HER2 autophosphorylation in a HER2-overexpressing cancer cell line, such as BT474C1 or SKBR3.

Materials:

-

HER2-positive breast cancer cell line (e.g., BT474C1)

-

Cell culture medium and supplements

-

(R)-DZD1516

-

DMSO (vehicle control)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-HER2 (e.g., p-Tyr1221/1222) and anti-total HER2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate HER2-positive cells and allow them to adhere overnight.

-

Prepare serial dilutions of (R)-DZD1516 in culture medium.

-

Treat the cells with varying concentrations of (R)-DZD1516 or a DMSO vehicle control for a specified period (e.g., 2-4 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples and prepare them with loading buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-HER2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total HER2 and a loading control (e.g., β-actin).

-

Quantify the band intensities using densitometry software. The level of pHER2 inhibition is determined by the ratio of pHER2 to total HER2, normalized to the vehicle control. The IC50 is calculated from the dose-response curve.

-

Visualizations

HER2 Signaling Pathway

The following diagram illustrates the major signaling cascades downstream of HER2 activation, which are inhibited by (R)-DZD1516.

References

(R)-DZD1516: A Technical Overview of Preclinical Activity in HER2-Positive Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical activity of (R)-DZD1516, a potent and selective HER2 tyrosine kinase inhibitor (TKI) with significant blood-brain barrier (BBB) penetration. The information presented herein is compiled from publicly available research and is intended to inform researchers, scientists, and drug development professionals on the preclinical profile of this compound in HER2-positive cancer models.

Core Compound Properties and Mechanism of Action

(R)-DZD1516 is a reversible and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2] Its mechanism of action involves competing with adenosine (B11128) triphosphate (ATP) for the binding site in the kinase domain of the HER2 receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[3] A key feature of DZD1516 is its designed ability to penetrate the blood-brain barrier, addressing a critical unmet need in the treatment of HER2-positive cancers with central nervous system (CNS) metastases.[1][4]

The HER2 signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon activation, HER2 dimerizes with other HER family members, leading to the activation of downstream pathways, primarily the PI3K/AKT and MAPK/ERK pathways. DZD1516 effectively blocks these signaling cascades, leading to the inhibition of tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro and in vivo activity of (R)-DZD1516 in various HER2-positive cancer models.

Table 1: In Vitro Activity of DZD1516

| Parameter | Cell Line | Value | Selectivity | Reference |

| pHER2 Inhibition (IC50) | BT474C1 (HER2-overexpressing) | 4.4 nM | >300-fold vs. pEGFR | [1][2] |

| pEGFR Inhibition (IC50) | A431 (EGFR-overexpressing) | 1455 nM | [1][2] | |

| HER2 Enzymatic Inhibition (IC50) | Recombinant HER2 | 0.56 nM | [2] | |

| Cell Proliferation (GI50) | HER2+ tumor cells | ~20 nM | [3] |

Table 2: In Vivo Efficacy of DZD1516 in HER2-Positive Xenograft Models

| Model Type | Cell Line | Treatment | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| Subcutaneous | BT474C1 | 100 mg/kg, BID | Tumor remission | [1] |

| BT474C1 | 150 mg/kg, BID | Tumor remission | [1] | |

| Brain Metastasis (BM) | BT474C1 | 100 mg/kg, BID | 48% TGI | [1] |

| BT474C1 | 150 mg/kg, BID | 79% TGI | [1] | |

| Leptomeningeal Metastasis (LM) | BT474C1 | 100 mg/kg, BID | 57% TGI | [1] |

| BT474C1 | 150 mg/kg, BID | 81% TGI | [1] |

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of DZD1516

| Parameter | Model | Value | Notes | Reference |

| pHER2 Inhibition (in vivo) | BT474C1 SC Xenograft | >94% at 0.25h (50 mg/kg) | Maintained for 6h | [1][2] |

| BT474C1 SC Xenograft | 89% at 24h (150 mg/kg) | [1][2] | ||

| Unbound CSF-to-Plasma Partition Ratio (Kp,uu,CSF) | Human Patients | 2.1 | Indicates high BBB penetration | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature and supplementary information.

In Vitro pHER2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of DZD1516 on HER2 phosphorylation in a cellular context.

Cell Line: BT474C1 (human breast carcinoma, HER2-overexpressing).

Protocol:

-

Cell Culture: BT474C1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 104 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of DZD1516. Cells are incubated for 2 hours.

-

Cell Lysis: After treatment, the medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA for pHER2: The concentration of phosphorylated HER2 (pHER2) in the cell lysates is determined using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The pHER2 levels are normalized to the total protein concentration in each well. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Subcutaneous Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of DZD1516 in a subcutaneous HER2-positive tumor model.

Animal Model: Female athymic nude mice (4-6 weeks old).

Protocol:

-

Cell Preparation: BT474C1 cells are harvested during the exponential growth phase, washed with PBS, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/mL.

-

Tumor Implantation: A 100 µL suspension of the cells (1 x 106 cells) is injected subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor volumes are monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.

-

Treatment Initiation: When tumors reach an average volume of 150-200 mm3, mice are randomized into treatment and vehicle control groups.

-

Drug Administration: DZD1516 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally twice daily (BID) at the indicated doses. The vehicle control group receives the vehicle alone.

-

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Orthotopic Brain Metastasis Model

Objective: To assess the efficacy of DZD1516 against HER2-positive brain metastases.

Animal Model: Female athymic nude mice (4-6 weeks old).

Protocol:

-

Cell Preparation: BT474C1 cells engineered to express luciferase (BT474C1-Luc) are used to enable bioluminescence imaging. Cells are prepared as described for the subcutaneous model.

-

Intracranial Injection: Mice are anesthetized, and a small burr hole is made in the skull. A stereotactic apparatus is used to inject 2 µL of the cell suspension (2 x 105 cells) into the brain parenchyma.

-

Tumor Growth Monitoring: Tumor growth is monitored weekly using an in vivo imaging system (IVIS) to detect the bioluminescent signal from the luciferase-expressing tumor cells.

-

Treatment and Evaluation: Treatment with DZD1516 or vehicle is initiated as described for the subcutaneous model. The antitumor effect is evaluated by measuring the change in bioluminescence intensity over time.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

References

therapeutic potential of (R)-DZD1516 for CNS metastases

An In-Depth Technical Guide to the Therapeutic Potential of (R)-DZD1516 for Central Nervous System Metastases

Introduction

Metastatic breast cancer remains a significant clinical challenge, particularly for patients with Human Epidermal Growth Factor Receptor 2-positive (HER2+) disease, who have a high incidence of developing central nervous system (CNS) metastases.[1] Up to 50% of individuals with HER2+ metastatic breast cancer will develop brain metastases, which are associated with a poor prognosis.[2] The blood-brain barrier (BBB) is a major obstacle, limiting the efficacy of many systemic therapies, including monoclonal antibodies and some small molecule tyrosine kinase inhibitors (TKIs).[2]

(R)-DZD1516 is a novel, orally administered, reversible, and highly selective HER2 TKI specifically engineered for full BBB penetration.[3] Its design addresses the critical unmet need for effective treatments for patients with HER2+ CNS metastases. By achieving high concentrations in the brain, DZD1516 aims to control both intracranial and extracranial disease. This technical guide provides a comprehensive overview of the preclinical and clinical data that underscore the therapeutic potential of DZD1516 for this challenging patient population.

Mechanism of Action

DZD1516 is a potent inhibitor of the HER2 tyrosine kinase. It functions by competing with adenosine (B11128) triphosphate (ATP) at the kinase domain of the HER2 receptor, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. A key feature of DZD1516 is its high selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR). This selectivity is significant because it is expected to lead to a more favorable safety profile, notably avoiding the common EGFR-related toxicities such as diarrhea and skin rash that are often observed with less selective TKIs.[1][2]

Figure 1: HER2 Signaling Pathway and DZD1516 Inhibition.

Preclinical Data

The preclinical development program for DZD1516 was designed to establish its potency, selectivity, and ability to cross the BBB, providing a strong rationale for clinical investigation.

In Vitro Activity & Selectivity

DZD1516 demonstrated potent and selective inhibition of HER2 in a variety of in vitro assays. Its active metabolite, DZ2678, showed comparable potency. A key differentiator for DZD1516 is its high selectivity for HER2 over wild-type EGFR, which was confirmed in cellular assays.[1][2][4]

| Parameter | Value | Cell Line / Assay Type | Reference |

| HER2 Enzymatic Inhibition (IC50) | 0.56 nM | Enzymatic Assay | [2] |

| pHER2 Cellular Inhibition (IC50) | 4.4 nM | BT474C1 | [2][4] |

| pEGFR Cellular Inhibition (IC50) | 1455 nM | A431 | [2][4] |

| HER2/EGFR Selectivity Ratio | >300-fold | Cellular Assays | [2][4] |

| Cell Proliferation (GI50) | ~20 nM | HER2+ Tumor Cells | [5] |

| P-gp / BCRP Substrate | No | In Vitro Transporter Assay | [4] |

Table 1: Summary of In Vitro Preclinical Data for DZD1516.

In Vivo Efficacy in CNS Metastasis Models

DZD1516 was evaluated in several mouse xenograft models, including those designed to mimic brain and leptomeningeal metastases, demonstrating significant anti-tumor activity.

| Model Type | Dose (mg/kg) | Outcome | Comparison | Reference |

| Brain Metastasis (BM) | 100 | 48% Tumor Growth Inhibition (TGI) | - | [2] |

| 150 | 79% TGI | Superior to tucatinib (B611992) (75 mg/kg) | [2] | |

| Leptomeningeal Metastasis (LM) | 100 | 57% TGI | - | [2] |

| 150 | 81% TGI | - | [2] | |

| Subcutaneous (SC) | 50 | >94% pHER2 inhibition for 6 hrs | - | [2] |

| 150 | 89% pHER2 inhibition for 24 hrs | Comparable to tucatinib | [2] | |

| Combination Therapy (BM & SC) | DZD1516 + T-DM1 | Superior efficacy to T-DM1 alone | - | [2] |

| Combination Therapy (BM) | DZD1516 + Trastuzumab Deruxtecan | Synergistic antitumor activity | - | [6] |

Table 2: Summary of In Vivo Efficacy of DZD1516 in Xenograft Models.

Pharmacokinetics and CNS Penetration

A critical aspect of DZD1516's design is its ability to penetrate the CNS. Preclinical studies in multiple species confirmed that DZD1516 achieves high unbound concentrations in the cerebrospinal fluid (CSF) and brain tissue relative to plasma. The unbound brain-to-plasma partition ratio (Kp,uu,brain) and unbound CSF-to-plasma partition ratio (Kp,uu,CSF) are key metrics, with a value approaching or exceeding 1.0 indicating efficient CNS penetration.

| Species | Kp,uu,CSF (DZD1516) | Kp,uu,CSF (DZ2678) | Kp,uu,brain (DZD1516) | Kp,uu,brain (DZ2678) | Reference |

| Rat | 0.57 - 0.76 | 0.12 - 0.23 | 0.57 - 0.87 | 0.12 - 0.23 | [1][5] |

| Monkey | 1.4 - 4.1 | 0.865 | - | - | [1][5] |

Table 3: Preclinical CNS Penetration of DZD1516 and its Active Metabolite DZ2678.

Clinical Data: Phase 1 WEN-JI1 Study (NCT04509596)

The first-in-human Phase 1 study (WEN-JI1) evaluated the safety, tolerability, pharmacokinetics (PK), and preliminary antitumor activity of DZD1516 monotherapy in patients with HER2+ metastatic breast cancer who had relapsed from standard of care.[1][3]

Study Design and Patient Population

The study enrolled a heavily pre-treated patient population. As of June 2022, 23 patients had been enrolled across six dose levels (25 mg to 300 mg, twice daily).[3] A significant portion of these patients had existing CNS metastases at baseline.

| Characteristic | Value | Reference |

| Total Patients Enrolled | 23 | [3] |

| Patients with Baseline CNS Metastases | 15 (65.2%) | [3] |

| Median Prior Lines of Systemic Therapy | 7 | [3] |

| Prior HER2 TKI Treatment | 82.6% | [3] |

Table 4: Patient Demographics from the Phase 1 WEN-JI1 Study.

Clinical Pharmacokinetics and CNS Penetration

Pharmacokinetic analysis confirmed that the exposure of DZD1516 and its active metabolite DZ2678 increased with dose.[3] Crucially, the excellent CNS penetration observed in preclinical models was successfully translated to humans, with CSF levels confirming full BBB penetration.

| Parameter | Value | Reference |

| Mean Half-life (single dose) | 13.4 – 22.5 hours | [3] |

| Systemic Accumulation (≤200 mg BID) | ~2-fold | [7] |

| Mean Kp,uu,CSF (DZD1516) | 2.1 | [1][3] |

| Mean Kp,uu,CSF (DZ2678) | 0.76 | [1][3] |

Table 5: Human Pharmacokinetics and CNS Penetration of DZD1516.

Safety and Tolerability

DZD1516 was generally well-tolerated. Dose-limiting toxicities (DLTs) were reported only at the highest dose level, establishing the maximum tolerated dose (MTD). Consistent with its high selectivity, no wild-type EGFR-related adverse events, such as diarrhea or rash, were observed at or below the MTD.[1]

| Safety Finding | Details | Reference |

| Maximum Tolerated Dose (MTD) | 250 mg twice daily (BID) | [1][3] |

| Dose-Limiting Toxicities | Reported in the 300 mg BID cohort | [3] |

| Most Common TEAEs (>20%) | Headache (42.9%), Vomiting (38.1%), Nausea (23.8%), Hemoglobin decreased (23.8%) | [4] |

| Grade 3 Drug-Related TEAEs | Reported in 4 patients (17.4%) | [1] |

| Grade 4 or 5 TEAEs | None reported | [3] |

Table 6: Summary of Safety and Tolerability from the Phase 1 WEN-JI1 Study.

Preliminary Efficacy

In this heavily pre-treated population, the best antitumor response observed was stable disease in intracranial, extracranial, and overall lesions.[1][3] While objective responses were not seen with monotherapy in this setting, the achievement of disease stability is a promising signal, particularly given the advanced nature of the patients' disease and the high prevalence of CNS metastases.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key experiments cited.

In Vitro Assays

Figure 2: Workflow for In Vitro Characterization of DZD1516.

-

Cellular pHER2/pEGFR Inhibition Assay:

-

Cell Lines: BT474C1 (HER2-overexpressing) and A431 (EGFR-overexpressing) cells are seeded in multi-well plates and cultured to ~80% confluency.

-

Treatment: Cells are serum-starved and then treated with serial dilutions of DZD1516 for a specified time (e.g., 2 hours).

-

Lysis & Protein Quantification: Cells are lysed, and protein concentration is determined using a BCA assay.

-

Detection: Phosphorylated HER2 (pHER2) and EGFR (pEGFR) levels are quantified using methods like Western Blot or sandwich ELISA.

-

Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

-

-

In Vitro BBB Permeability Assay (e.g., Caco-2 Transwell Model):

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for ~21 days to form a polarized monolayer with tight junctions.

-

Integrity Check: Monolayer integrity is confirmed by measuring Trans-Epithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker like Lucifer Yellow.

-

Permeability Measurement: DZD1516 is added to the apical (A) chamber. Samples are taken from the basolateral (B) chamber at various time points. To assess active efflux, the experiment is repeated in the B-to-A direction.

-

Quantification: Drug concentration in the samples is determined by LC-MS/MS.

-

Analysis: The apparent permeability coefficient (Papp) and efflux ratio (Papp, B-A / Papp, A-B) are calculated.

-

In Vivo Animal Models

Figure 3: Experimental Workflow for an Orthotopic Brain Metastasis Model.

-

Orthotopic Brain Metastasis (BM) Xenograft Model:

-

Cell Line: BT474C1 cells engineered to express luciferase (BT474C1-Luc) are used for in vivo imaging.

-

Animal Model: Female immunodeficient mice (e.g., nude mice) are used.

-

Implantation: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull. A suspension of BT474C1-Luc cells (e.g., 1-5 x 105 cells in PBS) is slowly injected into the brain parenchyma (e.g., the striatum) using a Hamilton syringe.

-

Tumor Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI) at regular intervals.

-

Treatment: Once tumors are established (detectable by BLI), mice are randomized into treatment groups and dosed orally with DZD1516 or vehicle control.

-

Efficacy Assessment: The primary endpoints are tumor growth inhibition (measured by BLI signal intensity) and overall survival.

-

-

Leptomeningeal Metastasis (LM) Xenograft Model:

-

This model is similar to the BM model, but the route of cell injection is different.

-

Implantation: Anesthetized mice receive an intracisternal injection of BT474C1-Luc cells directly into the cerebrospinal fluid.

-

Monitoring and Treatment: Tumor dissemination throughout the leptomeninges is monitored by BLI, and treatment protocols are similar to the BM model.

-

Phase 1 Clinical Trial Methodology

-

Study Design: A multi-center, open-label, dose-escalation study (NCT04509596) to evaluate DZD1516 monotherapy.

-

Key Inclusion Criteria: Patients with histologically confirmed HER2+ advanced or metastatic breast cancer who have relapsed from standard of care. Patients with stable or active CNS metastases are eligible.

-

Key Exclusion Criteria: Patients with CNS complications requiring urgent neurosurgical intervention or those who have received recent chemotherapy or radiotherapy.

-

Dose Escalation: A standard 3+3 or Bayesian Optimal Interval (BOIN) design is used to determine the MTD. Patients receive DZD1516 orally twice daily in 21-day cycles.

-

Primary Objectives: To evaluate the safety and tolerability of DZD1516 and define the MTD.

-

Secondary Objectives: To characterize the pharmacokinetic profile of DZD1516 and its metabolite, and to assess preliminary anti-tumor activity per RECIST v1.1 criteria.

-

Pharmacokinetic Sampling: Serial plasma samples are collected after the first dose and at steady-state. For a subset of patients with CNS metastases, concurrent CSF samples are collected to determine CNS penetration.

Conclusion and Future Directions

(R)-DZD1516 is a highly selective, potent HER2 TKI that has demonstrated full penetration of the blood-brain barrier in both preclinical models and in humans.[1][3] The Phase 1 clinical trial data established a favorable safety profile, notably lacking the EGFR-related toxicities that can be treatment-limiting for other TKIs.[1] In a heavily pre-treated population of patients with HER2+ metastatic breast cancer, including a majority with CNS metastases, DZD1516 monotherapy achieved disease stability.[3]